molecular formula C6H4ClN3O B2940125 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 99898-84-7

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B2940125
CAS No.: 99898-84-7
M. Wt: 169.57
InChI Key: QNNBWYYLICBZOI-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a chlorine atom at the 5-position and a keto group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloropyrazole with a suitable pyrimidine derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a polar aprotic solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound, while oxidation reactions can lead to the formation of corresponding oxides.

Scientific Research Applications

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one is unique due to the presence of the chlorine atom at the 5-position and the keto group at the 7-position. These structural features contribute to its distinct chemical reactivity and biological activity compared to other pyrazolopyrimidine derivatives. The chlorine atom can be readily substituted, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications.

Properties

IUPAC Name

5-chloro-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-3-6(11)10-5(9-4)1-2-8-10/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNABQNUIXYONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC(=CC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286519
Record name 5-Chloropyrazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57489-78-8
Record name 5-Chloropyrazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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